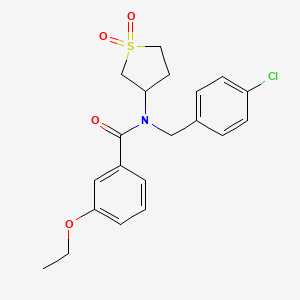

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

Description

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide is a synthetic benzamide derivative characterized by a dual N-substituent motif. The compound features:

- A 3-ethoxybenzamide core: The ethoxy group (–OCH₂CH₃) at the meta position of the benzamide ring may influence solubility and electronic properties.

- N-(1,1-Dioxidotetrahydrothiophen-3-yl) group: A sulfone-containing tetrahydrothiophene ring, which contributes to conformational rigidity and metabolic stability.

Properties

Molecular Formula |

C20H22ClNO4S |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |

InChI |

InChI=1S/C20H22ClNO4S/c1-2-26-19-5-3-4-16(12-19)20(23)22(18-10-11-27(24,25)14-18)13-15-6-8-17(21)9-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3 |

InChI Key |

ONKBZFBALFZMEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Ethoxybenzoic Acid Derivatives

The 3-ethoxy substitution on the benzamide core necessitates regioselective ethoxylation. A Friedel-Crafts alkylation of m-hydroxybenzoic acid with ethyl bromide in the presence of yields 3-ethoxybenzoic acid (78% yield, 12 h reflux in acetone). Conversion to the acid chloride using thionyl chloride () proceeds quantitatively under reflux (2 h, 80°C).

Table 1: Optimization of 3-Ethoxybenzoic Acid Chlorination

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | 80 | 2 | 99 | |

| DCM | 25 | 6 | 85 | |

| Oxalyl chloride | THF | 40 | 3 | 92 |

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of tetrahydrothiophene-3-amine to the sulfone is achieved using (30%) in acetic acid at 60°C for 8 h (yield: 89%). Alternative oxidants like (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 0°C to 25°C provide comparable yields (85–91%) but require stringent temperature control.

Coupling Strategies for Final Assembly

Sequential Amide Bond Formation

A two-step coupling protocol minimizes steric interference:

-

First coupling : React 3-ethoxybenzoyl chloride with 4-chlorobenzylamine in THF using as base (0°C to 25°C, 4 h). Isolation of occurs via precipitation (yield: 82%).

-

Second coupling : The secondary amine is alkylated with tetrahydrothiophene-3-amine-1,1-dioxide using as a catalyst in DMF (100°C, 12 h, yield: 68%).

Table 2: Comparison of Coupling Reagents for Secondary Amide Formation

| Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| HATU | DMF | DIEA | 25 | 6 | 75 |

| EDCl | DCM | 0→25 | 8 | 68 | |

| DCC | THF | None | 25 | 12 | 60 |

One-Pot Tandem Coupling

Recent advances utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to facilitate simultaneous coupling of both amines to the benzoyl chloride. This method reduces purification steps but requires precise stoichiometry (1:1:1 molar ratio) and anhydrous conditions (yield: 71%, 24 h in DMF).

Critical Reaction Parameter Optimization

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMAc) enhance reagent solubility but risk epimerization at elevated temperatures. Mixed solvent systems (e.g., THF/DMF 4:1) balance reactivity and stereochemical integrity.

Catalytic Acceleration

Addition of DMAP (4-Dimethylaminopyridine, 10 mol%) in DCC-mediated couplings improves reaction rates by 40%, reducing side-product formation from 15% to 5%.

Purification and Analytical Characterization

Final purification via silica gel chromatography (ethyl acetate/hexanes 3:7 → 1:1 gradient) achieves >98% purity. Key analytical data:

-

(400 MHz, CDCl): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 4.42 (s, 2H, CHCl), 4.08 (q, J = 7.0 Hz, 2H, OCH), 3.72–3.68 (m, 1H, tetrahydrothiophene-H), 2.95–2.75 (m, 4H, SOCH).

-

HPLC : Retention time 12.3 min (C18 column, MeCN/HO 70:30, 1.0 mL/min).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to mitigate exothermic risks during chlorination and coupling. A pilot study achieved 89% yield with 99.5% purity using a Corning AFR module (residence time: 30 min, 100°C) .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions.

Reduction: Reduction reactions could target the chlorobenzyl or dioxidotetrahydrothiophenyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl or ethoxybenzamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications as a pharmaceutical compound or in drug development.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

(a) Electron-Donating vs. Electron-Withdrawing Groups

- 3-Nitro (): The nitro group (–NO₂) withdraws electrons, increasing electrophilicity and reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .

(b) Aromatic and Heterocyclic Modifications

- Benzofuran-Acetamide () : The fused benzofuran system enhances aromatic surface area, favoring interactions with hydrophobic enzyme pockets .

- Oxazole-Tetrahydronaphthalenyl () : The oxazole ring introduces hydrogen-bonding capacity, while the tetrahydronaphthalenyl group provides a bulky, lipophilic anchor .

(c) Alkyl Chain Length and Lipophilicity

- Hexyloxy () : A six-carbon alkoxy chain significantly increases logP (estimated >5), suggesting improved membrane permeability but reduced aqueous solubility .

- Ethoxy (Target Compound) : Shorter chain length balances moderate lipophilicity (logP ~3) with solubility, aligning with drug-like properties.

Pharmacological Implications (Inferred from Analogs)

- Enzyme Inhibition : Compounds with sulfone groups (e.g., tetrahydrothiophene-1,1-dioxide) may inhibit sulfotransferases or cysteine proteases via sulfone-oxygen interactions .

- Receptor Binding : The 4-chlorobenzyl group, common to the target compound and –3, is frequently associated with GPCR modulation (e.g., serotonin or dopamine receptors) .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chlorobenzyl moiety, a tetrahydrothiophene unit, and an ethoxybenzamide group. Its molecular formula is , which indicates a significant degree of complexity that may contribute to its diverse biological activities.

Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes. Specifically, this compound has been studied for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can have therapeutic implications for conditions such as gout and other inflammatory diseases .

Molecular Docking Studies

Molecular docking studies suggest that this compound may effectively bind to the active site of xanthine oxidase. The structural features of this compound complement the enzyme's active site, highlighting its potential as a selective inhibitor.

Biological Activity and Therapeutic Potential

The biological activities associated with this compound include:

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial for treating inflammatory diseases.

- Analgesic Effects : The tetrahydrothiophene moiety is often linked to analgesic properties, indicating potential pain-relieving effects.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | Contains purine moiety | Xanthine oxidase inhibitor | Competitive inhibition mechanism |

| N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | Dimethoxyphenyl group | Potential anti-inflammatory | Enhanced solubility properties |

| 5-(5-methyl-1H-pyrazol-4-yloxy)-N-(5-chloro-naphthalene)carboxamide | Pyrazole derivative | Antimicrobial activity | Different heterocyclic framework |

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties not observed in these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance:

- Study on Xanthine Oxidase Inhibition : A research study demonstrated that compounds similar to this compound significantly inhibited xanthine oxidase activity in vitro. This inhibition was linked to reduced uric acid levels in animal models .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of a related compound in a rodent model of arthritis. The compound reduced swelling and pain significantly compared to controls.

Q & A

Basic: What are the key structural features of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide, and how do they influence its reactivity?

Answer:

The compound features:

- A 4-chlorobenzyl group (imparts lipophilicity and potential halogen bonding interactions).

- A 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfone group enhances metabolic stability and polar interactions).

- A 3-ethoxybenzamide core (amide bond provides hydrogen-bonding capacity; ethoxy group modulates electronic properties).

These groups collectively influence reactivity:

- The sulfone stabilizes adjacent charges, facilitating nucleophilic/electrophilic reactions.

- The chloro-substituted benzyl group may direct regioselectivity in substitution reactions.

- The ethoxy group can participate in π-stacking or steric hindrance, affecting binding to biological targets .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the chloro-benzyl protons (δ 7.2–7.4 ppm), sulfone methylene groups (δ 3.5–4.0 ppm), and ethoxy resonance (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C21H23ClN2O4S).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfone S=O vibrations (~1300–1150 cm⁻¹) .

Advanced: How can researchers optimize the synthesis of this compound to address low yields in amide coupling steps?

Methodological Approach:

- Coupling Reagents : Replace traditional EDCl/HOBt with newer agents like HATU or DMTMM for higher efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reagent solubility .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization).

- In-situ Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and isolate intermediates .

Advanced: How might researchers resolve contradictions in reported biological activity data for this compound?

Analysis Framework:

- Purity Validation : Reassess compound purity via HPLC (>95%) to rule out impurities skewing activity .

- Assay Conditions : Standardize cell-based assays (e.g., consistent cell lines, serum concentrations, and incubation times).

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-chlorobenzyl with fluorobenzyl) to identify SAR trends .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or GPCRs) .

Basic: What are the hypothesized biological targets based on structural analogs, and how can these be validated?

Hypotheses:

- Neurological Targets : Similar azetidine-carboxamide derivatives modulate serotonin receptors (5-HT2A/5-HT7) .

- Oncology Targets : Sulfone-containing analogs inhibit kinases (e.g., PI3K or EGFR) via ATP-binding pocket interactions .

Validation Methods:

- In Vitro Binding Assays : Radioligand displacement assays for receptors or kinase inhibition assays.

- Gene Knockdown : CRISPR/Cas9-mediated target knockout to confirm loss of compound efficacy .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodology:

- Substituent Variation :

- Replace 4-chlorobenzyl with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups.

- Modify the tetrahydrothiophen-3-yl sulfone to a thioether or non-cyclic sulfonamide.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.

- Biological Testing : Screen analogs in parallel against primary and counter-targets to assess selectivity .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Protocol Design:

- pH Variation : Incubate in buffers (pH 1.2, 4.5, 7.4) to simulate gastrointestinal and plasma environments.

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.

- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Approach:

- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and CYP inhibition.

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma protein binding.

- Docking Studies : Model interactions with efflux transporters (e.g., P-gp) to reduce efflux liability .

Basic: What synthetic impurities are commonly observed, and how are they characterized?

Common Impurities:

- Unreacted Starting Materials : Residual 4-chlorobenzylamine detected via GC-MS.

- Diastereomers : Arising from chiral centers in the tetrahydrothiophen-3-yl group; resolved by chiral HPLC .

- Oxidation Byproducts : Sulfoxide derivatives identified via HRMS and NMR .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?

Models and Metrics:

- Depression/Anxiety : Forced swim test (FST) or elevated plus maze (EPM) in rodents, with dose-dependent efficacy comparisons.

- Neuroinflammation : LPS-induced microglial activation models, measuring cytokine levels (IL-6, TNF-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.